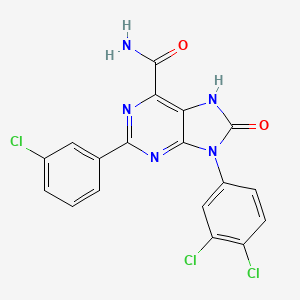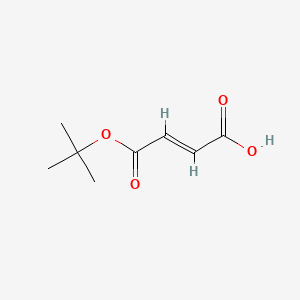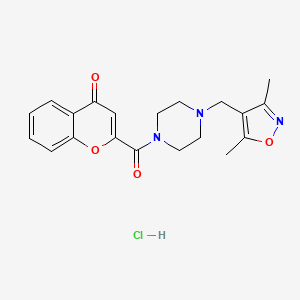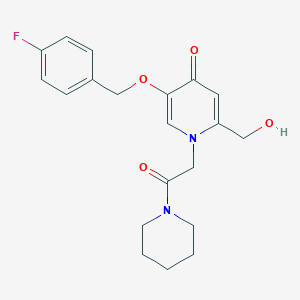![molecular formula C15H13Cl2N3O5 B2498149 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate CAS No. 882748-15-4](/img/structure/B2498149.png)
dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a useful research compound. Its molecular formula is C15H13Cl2N3O5 and its molecular weight is 386.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research on compounds structurally similar to "dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate" mainly involves their synthesis and characterization. Studies have explored the conditions leading to the formation of certain triazole derivatives, examining their chemical structures through spectroscopic methods such as IR, 1H-NMR, and EI-MS. For example, Modzelewska-Banachiewicz and Kamińska (2001) investigated the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate, leading to various triazole derivatives with potential antiviral activities (Modzelewska-Banachiewicz & Kamińska, 2001).
Antifungal and Fungicidal Activities
A significant area of application for triazole derivatives includes their antifungal and fungicidal properties. Various studies have synthesized and evaluated triazole compounds for their effectiveness against fungal pathogens. For instance, Wang et al. (2014) designed and synthesized a series of novel succinate dehydrogenase inhibitors (SDHIs) with a 1,2,3-triazole moiety, showing good fungicidal activities against Sclerotinia sclerotiorum. These compounds also displayed some insecticidal activities, suggesting a broader spectrum of pesticidal properties (Wang et al., 2014).
Structural Analysis
Structural analysis through X-ray crystallography and computational studies has been pivotal in understanding the molecular configurations of triazole derivatives and their interactions. For example, Yeo et al. (2019) synthesized 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione and characterized its structure using X-ray crystallography, showcasing the molecule's planar five-membered ring and orthogonal relationship with the appended chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Environmental Interactions
The environmental fate and interactions of triazole fungicides have also been a focus, with studies examining their adsorption, degradation, and persistence in soils. For example, Singh (2002) explored the adsorption-desorption behaviors of triazole fungicides in Indian soils, highlighting the influence of soil properties on fungicide behavior (Singh, 2002).
作用機序
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle ofTrypanosoma cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
It’s suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
It’s plausible that the compound could influence the pathways associated with its protein targets, potentially disrupting the life cycle ofTrypanosoma cruzi .
Pharmacokinetics
It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .
Result of Action
Similar compounds have shown effectiveness against trypomastigotes, a form ofTrypanosoma cruzi, suggesting potential antitrypanosomal activity .
Action Environment
It’s suggested that similar compounds can form reactive metabolites from n-conjugation and c=c epoxidation, which may indicate a need for controlled oral dosing .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNWUZSZHAKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
![N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide](/img/structure/B2498078.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)



![3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
